6-(2-methylphenyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one
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Overview
Description
6-(2-methylphenyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrimidinones. This compound is characterized by its unique structure, which includes a pyrimidinone core substituted with a 2-methylphenyl group and a 4-phenylpiperazin-1-yl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-methylphenyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Substitution with 2-Methylphenyl Group:
Attachment of 4-Phenylpiperazin-1-yl Group: The final step involves the nucleophilic substitution reaction where the 4-phenylpiperazin-1-yl group is introduced to the pyrimidinone core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperazine rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidinone core, potentially converting it to a dihydropyrimidinone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl, aryl, or sulfonyl groups.
Scientific Research Applications
6-(2-methylphenyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Research: The compound is used in studies investigating its interactions with various biological targets, including receptors and enzymes.
Chemical Biology: It serves as a tool compound in chemical biology to probe the function of specific proteins and pathways.
Industrial Applications: The compound may also find use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-methylphenyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at certain receptor sites, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
6-(2-methylphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one: Similar structure but with a methyl group on the piperazine ring.
6-(2-chlorophenyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one: Similar structure but with a chlorine atom on the phenyl ring.
6-(2-methylphenyl)-2-(4-phenylpiperidin-1-yl)pyrimidin-4(3H)-one: Similar structure but with a piperidine ring instead of a piperazine ring.
Uniqueness
6-(2-methylphenyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 2-methylphenyl and 4-phenylpiperazin-1-yl groups contributes to its potential as a versatile compound in various research applications.
Properties
IUPAC Name |
4-(2-methylphenyl)-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-16-7-5-6-10-18(16)19-15-20(26)23-21(22-19)25-13-11-24(12-14-25)17-8-3-2-4-9-17/h2-10,15H,11-14H2,1H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQQGVACQGATTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=O)NC(=N2)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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